![molecular formula C24H46O5 B159208 9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester CAS No. 10233-14-4](/img/structure/B159208.png)
9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester, also known as OEA, is a naturally occurring fatty acid that has gained attention for its potential therapeutic properties. OEA has been found to play a role in regulating appetite, metabolism, and inflammation, making it a promising candidate for the treatment of obesity, diabetes, and other metabolic disorders.
Wirkmechanismus
The exact mechanism of action of 9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester is not fully understood, but it is thought to act through a variety of pathways in the body. One proposed mechanism involves the activation of peroxisome proliferator-activated receptor alpha (PPAR-alpha), which plays a role in regulating lipid metabolism and inflammation. 9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester has also been found to interact with other receptors and signaling pathways, including G protein-coupled receptors and the endocannabinoid system.
Biochemische Und Physiologische Effekte
Studies have shown that 9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester can have a range of biochemical and physiological effects in the body. For example, it has been found to increase levels of adiponectin, a hormone that plays a role in regulating glucose and lipid metabolism. 9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester has also been found to reduce levels of pro-inflammatory cytokines and increase levels of anti-inflammatory cytokines, suggesting that it may have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester in lab experiments is that it is a naturally occurring compound that can be easily synthesized or extracted from natural sources. However, one limitation is that the exact dose and duration of treatment required to achieve therapeutic effects may vary depending on the specific application, and further research is needed to determine optimal dosing regimens.
Zukünftige Richtungen
There are many potential future directions for research on 9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester. For example, studies could explore its potential therapeutic applications in a variety of areas, including obesity, diabetes, and neurological disorders. Further research is also needed to better understand the mechanisms of action of 9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester and to determine optimal dosing regimens for different applications. Additionally, studies could explore the potential for 9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester to be used in combination with other compounds or therapies for enhanced therapeutic effects.
Synthesemethoden
9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester can be synthesized through a variety of methods, including chemical synthesis, enzymatic synthesis, and extraction from natural sources. One common method involves the esterification of oleic acid with ethylene glycol monomethyl ether in the presence of a catalyst, followed by purification through chromatography.
Wissenschaftliche Forschungsanwendungen
9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester has been the subject of numerous scientific studies, which have explored its potential therapeutic applications in a variety of areas. For example, studies have shown that 9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester can reduce food intake and body weight in animal models, suggesting that it may be useful for the treatment of obesity and related disorders. Other studies have suggested that 9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester may have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
10233-14-4 |
|---|---|
Produktname |
9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester |
Molekularformel |
C24H46O5 |
Molekulargewicht |
414.6 g/mol |
IUPAC-Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C24H46O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(26)29-23-22-28-21-20-27-19-18-25/h9-10,25H,2-8,11-23H2,1H3/b10-9- |
InChI-Schlüssel |
RMLRKDHXZUVGCH-KTKRTIGZSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCOCCOCCO |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOCCOCCO |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOCCOCCO |
Andere CAS-Nummern |
10233-14-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



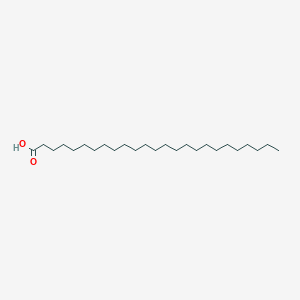
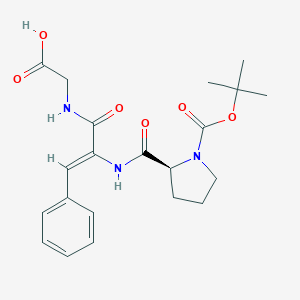
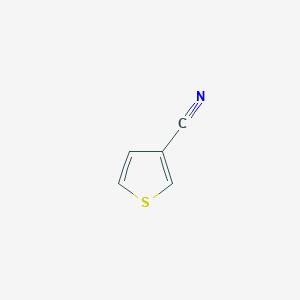

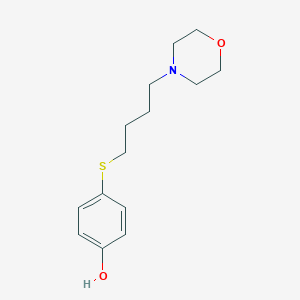

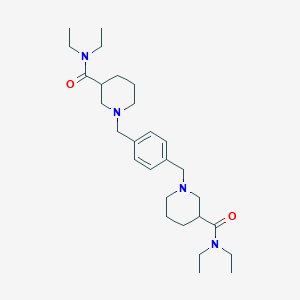

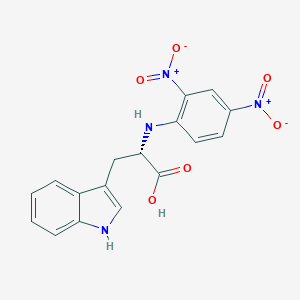
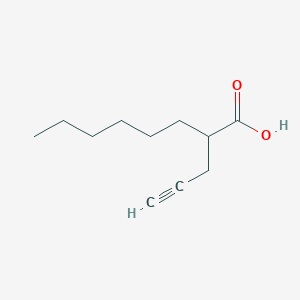
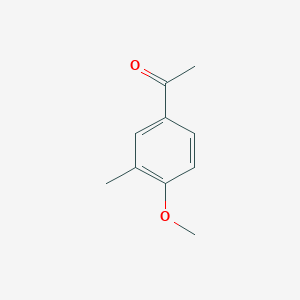
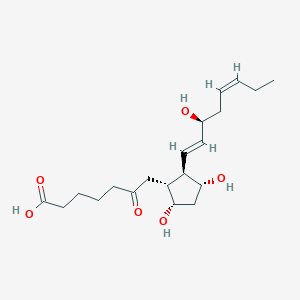

![Cyclohepta[c]thiophen-6-one](/img/structure/B159149.png)